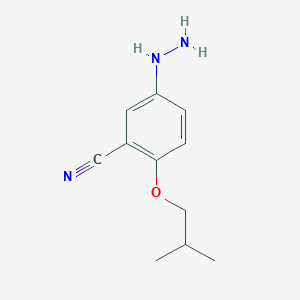

3-Cyano-4-isobutoxy-phenylhydrazine

CAS No.:

Cat. No.: VC14003135

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O |

|---|---|

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 5-hydrazinyl-2-(2-methylpropoxy)benzonitrile |

| Standard InChI | InChI=1S/C11H15N3O/c1-8(2)7-15-11-4-3-10(14-13)5-9(11)6-12/h3-5,8,14H,7,13H2,1-2H3 |

| Standard InChI Key | LFICGCZLABFSDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)NN)C#N |

Introduction

Structural Identification and Basic Properties

3-Cyano-4-isobutoxy-phenylhydrazine (IUPAC: 5-hydrazinyl-2-(2-methylpropoxy)benzonitrile) is a phenylhydrazine derivative with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . Its structural features include:

-

A benzonitrile core substituted with an isobutoxy group at the 4-position.

-

A hydrazine (-NH-NH₂) moiety at the 3-position.

Table 1: Key identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | VCID: VC14003135 | |

| PubChem CID | 15406548 | |

| SMILES | CC(C)COC1=C(C=C(C=C1)NN)C#N | |

| InChI Key | LFICGCZLABFSDZ-UHFFFAOYSA-N | |

| Melting Point | Not explicitly reported (decomposes) |

Synthesis Methods

Primary Synthetic Routes

The compound is synthesized via multi-step reactions involving:

-

Iodination of 4-hydroxybenzonitrile:

-

Alkylation with Isobutyl Bromide:

-

Hydrazine Formation:

Alternative Route:

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Iodination | KI, I₂, NH₃, H₂O, 6–10 h, RT | 75–85% | |

| Alkylation | K₂CO₃, DMF, 50–80°C, 4–8 h | 90–92% | |

| Hydrazine Formation | SnCl₂·2H₂O, HCl, 0–5°C | 70–75% |

Applications in Pharmaceutical Chemistry

Key Intermediate for Febuxostat

3-Cyano-4-isobutoxy-phenylhydrazine is a critical precursor in synthesizing Febuxostat, a xanthine oxidase inhibitor for treating hyperuricemia . The pathway involves:

-

Cyclocondensation with thioacetamide to form 3-cyano-4-isobutoxyphenyl thioformamide.

-

Reaction with ethyl 2-chloroacetoacetate to yield ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate .

Table 3: Febuxostat Synthesis Metrics

| Parameter | Value | Source |

|---|---|---|

| Purity of Final Product | ≥99.9% (HPLC) | |

| Industrial Scalability | High (low-cost reagents) |

Antimicrobial and Anticancer Agents

-

Pyrazole derivatives synthesized from this compound exhibit MIC values of 2–25 μM against Mycobacterium tuberculosis .

-

Modifications at the pyrimidinone C6 position enhance cytotoxicity selectivity (SI >50 μM in CHO cells) .

Physicochemical and Stability Data

Solubility and Stability

-

Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO) .

-

Stability: Degrades under strong acidic/basic conditions; stable at RT if stored anhydrous .

Table 4: Analytical Characterization

| Method | Observations | Source |

|---|---|---|

| HPLC | Retention time: 6.2 min (C18) | |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.05 (d, 6H), δ 4.35 (m, 2H) | |

| IR (KBr) | 2220 cm⁻¹ (C≡N stretch) |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume